N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide
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Overview
Description
The compound is a derivative of dibenzo[b,f][1,4]oxazepine . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core and various substituents . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Scientific Research Applications
Catalytic Enantioselective Synthesis
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide and related compounds have been explored in the field of catalytic enantioselective synthesis. A study by Munck et al. (2017) demonstrated the use of these compounds in a catalytic enantioselective aza-Reformatsky reaction, resulting in chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities (Munck et al., 2017).
Enantioselective Alkylation
In another research, Munck et al. (2017) explored the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines, yielding chiral derivatives with moderate enantioselectivities (Munck et al., 2017).
Biomass-Involved Synthesis
Zhang et al. (2015) developed an efficient method for synthesizing diversified benzo-fused N-heterocycles involving the compound, using a biomass-derived process. This method highlights the compound's potential in green chemistry applications (Zhang et al., 2015).
Asymmetric Alkynylation
Ren et al. (2014) achieved asymmetric alkynylation of dibenzo[b,f][1,4]oxazepines, including this compound, by combining chiral phosphoric acid and Ag(I) catalysts. This method synthesizes optically active derivatives containing a carbon-carbon triple bond (Ren et al., 2014).
Asymmetric Transfer Hydrogenation
More and Bhanage (2017) reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds in water, achieving high enantioselectivity and conversion rates. This study underscores the compound's utility in asymmetric synthesis and green chemistry (More & Bhanage, 2017).
Carbonic Anhydrase Inhibition
Sapegin et al. (2018) demonstrated that primary sulfonamide derivatives of [1,4]oxazepines, including this compound, act as strong inhibitors of human carbonic anhydrases, highlighting their potential in therapeutic applications (Sapegin et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-26-21-7-5-6-8-23(21)30-22-14-11-18(15-20(22)24(26)27)25-31(28,29)19-12-9-17(10-13-19)16(2)3/h5-16,25H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSHXRFKBFYGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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